Cyclopentamine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1-cyclopentyl-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861710 | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-45-4 | |
| Record name | Cyclopentamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPENTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
113-115 | |
| Record name | Cyclopentamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthetic Methodologies and Chemical Transformations of Cyclopentamine
Established Synthetic Routes
Reductive Amination of Cyclopentanone
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group to an amine via an intermediate imine. In the context of cyclopentamine synthesis, this process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent and a catalyst.
The choice of catalyst is pivotal in directing the efficiency and selectivity of the reductive amination of cyclopentanone.
Raney Ni-inorganic salt catalysts: Raney Nickel (Raney Ni) is a widely employed catalyst in industrial hydrogenations. Its catalytic activity in the synthesis of this compound can be significantly enhanced by the addition of inorganic salts. For instance, the use of a Raney Ni-magnesium chloride catalyst system has been reported. Another effective combination is Raney Ni with diatomite. These inorganic salts are believed to modify the catalyst's surface properties and improve its performance. google.com
Ru/Nb2O5 catalysts: Ruthenium (Ru) catalysts supported on niobium pentoxide (Nb2O5) have shown considerable promise in the reductive amination of cyclopentanone. researchgate.net The morphology of the Nb2O5 support plays a crucial role in the catalytic performance. Three different morphologies have been investigated: flower-like, hollow, and layered. Among these, Ru anchored on layered Nb2O5 (Ru/Nb2O5-L) has demonstrated the best performance, which is attributed to geometric effects influencing the reactivity. researchgate.net
The efficiency of this compound synthesis via reductive amination is highly dependent on the reaction conditions. For the Raney Ni-inorganic salt catalyst system, the reaction is typically carried out with cyclopentanone and liquefied ammonia in a molar ratio of 1:3-5. google.com The reaction is conducted under hydrogen pressure, ranging from 50-110 Kg/cm², and at a temperature of 120-180 °C for approximately 1.5 to 2 hours. google.com Under these conditions, the conversion of cyclopentanone can reach up to 99%. google.com
For the Ru/Nb2O5 catalyst system, particularly the high-performing layered Nb2O5-L supported Ru catalyst, optimal conditions involve a temperature of 90 °C and a hydrogen pressure of 2 MPa. researchgate.net
With the Raney Ni-inorganic salt catalyst system, yields of this compound can range from 78% to 88.5%, with a purity of up to 98% after purification by extraction with petroleum ether and rectification. google.com The selectivity towards this compound is reported to be between 90% and 99%. google.com
The optimization of the Ru/Nb2O5 catalyst system, specifically using the layered Nb2O5 support, has resulted in a cyclopentylamine (B150401) yield of 84%. researchgate.net
| Catalyst System | Cyclopentanone:Ammonia Molar Ratio | Temperature (°C) | Pressure (Kg/cm²) | Reaction Time (h) | Cyclopentanone Conversion (%) | This compound Yield (%) | This compound Purity (%) | Selectivity (%) |
| Raney Ni-MgCl2 | 1:3.5 | 120-180 | 50-110 | 1.5 | 98 | 88 | 97 | 94 |
| Raney Ni-diatomite | 1:3-5 | 120-180 | 50-110 | 2 | 99 | 78 | 98 | 90 |
| Ru/Nb2O5-L | Not Specified | 90 | ~20.4 (2 MPa) | Not Specified | Not Specified | 84 | Not Specified | Not Specified |
Photochemical Methods for Functionalized Cyclopentylamines
Recent advancements in synthetic chemistry have led to the development of photochemical methods for the synthesis of functionalized cyclopentylamine derivatives. These methods offer access to complex molecular architectures under mild reaction conditions.
Single-electron processes, often facilitated by photoredox catalysis, have become a powerful tool in organic synthesis. chemrxiv.org This approach utilizes visible light to excite a photocatalyst, which can then mediate single-electron transfer (SET) events to generate reactive radical intermediates from stable organic molecules. chemrxiv.org
In the context of functionalized cyclopentylamine synthesis, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes has been developed. chemrxiv.org This method employs a "masked N-centered radical" strategy. Upon excitation with visible light, the cyclopropylimine generates an open-shell species. This reactive intermediate then participates in a cycloaddition with an alkene, ultimately leading to the formation of a cyclopentylimine. This intermediate can then be converted to the corresponding N-functionalized aminocyclopentane. chemrxiv.org This process represents a three-step, one-pot procedure for producing a diverse range of substituted aminocyclopentanes. chemrxiv.org
Intermolecular Formal [3+2] Cycloaddition
A novel photochemical method has been developed for the synthesis of functionalized cyclopentylamines, which hinges on an intermolecular formal [3+2] cycloaddition. chemrxiv.org This approach utilizes the reaction between cyclopropylimines and various substituted alkenes. chemrxiv.orgnih.gov The reaction is initiated by violet light, which excites the cyclopropylimine to generate an excited state diyl. chemrxiv.orgnih.gov This intermediate then triggers a strain-driven homolysis of the cyclopropane ring, forming a β-iminium radical. chemrxiv.org This radical species subsequently undergoes a sequence of intermolecular and intramolecular 5-exo-trig cyclizations with an alkene, ultimately forming the cyclopentane (B165970) ring. chemrxiv.org
A key feature of this methodology is the use of a Schiff base auxiliary on the cyclopropylimine, which facilitates a masked N-centered radical approach. chemrxiv.orgchemrxiv.org The entire radical process concludes with the recombination of radical species to reform the Schiff base's C=N double bond, yielding a Schiff base-protected aminocyclopentane. chemrxiv.org This visible-light-mediated process operates under mild conditions and demonstrates excellent regiocontrol. nih.gov More recent advancements have also detailed an iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes, further expanding the toolkit for creating polyfunctionalized cyclopentylamine scaffolds. nih.gov
One-Pot Synthesis Strategies
The photochemical [3+2] cycloaddition has been efficiently integrated into a modular, three-phase, one-pot synthesis. chemrxiv.orgnih.gov This strategy allows for the rapid production of complex and diversely-substituted aminocyclopentanes. chemrxiv.orgchemrxiv.org The sequence begins with the intermolecular formal [3+2] cycloaddition to form the cyclopentylimine intermediate. chemrxiv.org This is followed by the hydrolysis (solvolysis) of the resulting Schiff base product. chemrxiv.org The final step involves the N-functionalization of the now-free cyclopentylamine, typically through N-acylation with various acid chlorides. chemrxiv.orgnih.gov
This one-pot procedure is highly efficient, combining three distinct transformations without the need for intermediate isolation. chemrxiv.org The methodology has proven to be robust, accommodating a range of both aromatic and alkyl acyl chlorides for the final functionalization step. nih.gov Furthermore, the photochemical component of this sequence is scalable and has been successfully demonstrated in continuous flow, making it suitable for gram-scale production. chemrxiv.orgchemrxiv.org
Table 1: Substrates Accessed Using Flow Conditions in One-Pot Synthesis
| Compound | Alkene Component | Acyl Chloride | Yield (%) |
|---|---|---|---|
| 22a | 1,1-Diphenylethylene | Benzoyl chloride | 75 |
| 22b | 1,1-Diphenylethylene | 4-Fluorobenzoyl chloride | 81 |
| 22c | 1,1-Diphenylethylene | 4-(Trifluoromethyl)benzoyl chloride | 85 |
| 22d | 1,1-Diphenylethylene | 4-Methoxybenzoyl chloride | 60 |
| 22e | 1,1-Diphenylethylene | Cyclopropanecarbonyl chloride | 55 |
| 22f | 1,1-Diphenylethylene | Cyclohexanecarbonyl chloride | 61 |
Novel Synthetic Approaches and Green Chemistry Principles
In alignment with the growing demand for sustainable chemical manufacturing, recent research has focused on developing novel synthetic routes to cyclopentylamine that adhere to the principles of green chemistry. yale.edu These approaches prioritize the reduction of hazardous waste, use of renewable resources, and energy efficiency to minimize environmental impact. yale.edugctlc.orgrsc.org
Biocatalytic Pathways for Cyclopentylamine Production
Biocatalysis has emerged as a powerful tool for the sustainable synthesis of amines, offering high selectivity and milder reaction conditions compared to traditional chemical methods. gctlc.orgacs.org The enzymatic synthesis of chiral amines from ketones is a particularly relevant pathway for cyclopentylamine production. This transformation can be achieved using enzymes such as transaminases, which are capable of converting a ketone (e.g., cyclopentanone) into the corresponding amine.
While direct biocatalytic routes starting from bio-based feedstocks for simple cyclopentylamine are still an area of active research, related methodologies for cyclopentane derivatives have been established. For instance, a green synthesis for cyclopentane-1,3-diamine has been developed from hemicellulosic feedstock. This multi-step process involves enzymatic or chemo-enzymatic transformations, showcasing the potential of integrating bio-based materials into the production of cyclic amines.
Sustainable Synthesis Methodologies
Sustainable synthesis of cyclopentylamine and its derivatives incorporates several key green chemistry principles. yale.edu A primary goal is the use of renewable feedstocks to move away from petrochemical dependency. yale.edu Additionally, maximizing atom economy is crucial, designing synthetic routes where the maximum amount of starting materials is incorporated into the final product. rsc.orgrsc.org
Energy efficiency is another cornerstone, with photochemical methods that utilize visible light representing a significant advance. chemrxiv.orgnih.gov These reactions can often be conducted at ambient temperature and pressure, reducing the energy consumption associated with traditional heating. yale.edu The ability to perform these photochemical syntheses in continuous flow systems further enhances their sustainability by improving efficiency and scalability. chemrxiv.org Avoiding unnecessary derivatization and protection/deprotection steps also contributes to sustainability by reducing the consumption of reagents and the generation of chemical waste. yale.edu
Derivatization and Analog Synthesis
The cyclopentylamine scaffold is a valuable building block in medicinal chemistry. The synthesis of its derivatives and analogs is crucial for studying structure-activity relationships and developing new therapeutic agents.
Synthesis of Substituted Cycloalkylamines for Receptor Studies
The synthesis of substituted cycloalkylamines is essential for probing their interactions with biological targets. nih.govnih.gov For example, a series of N,2-substituted cyclopentylamine derivatives have been designed and synthesized as potent inhibitors of the norepinephrine (B1679862) transporter (NET). nih.govnih.gov Starting with a known potent inhibitor, 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol, researchers optimized the scaffold by introducing variations in the cyclopentylamine moiety, its phenyl substitutions, and the N-substituent. nih.govnih.gov
Initial studies revealed that the five-membered ring and the secondary amine were critical for NET binding. nih.gov Further optimization, such as replacing a butylalcohol side chain with a more rigid cyclohexanol group, led to a lead compound with inhibitory potency similar to the reference drug nisoxetine. nih.gov Pharmacological testing of all eight stereoisomers of this lead compound highlighted that a trans-orientation of the substituents on the cyclopentyl ring was favored for inhibitory activity. nih.gov
In a different context, N-substituted cyclohexylamines, which share structural similarities, have been synthesized as highly potent and selective ligands for sigma receptors. nih.gov These studies demonstrate the importance of synthesizing diverse analogs to explore and optimize interactions with specific biological receptors. nih.govacs.org
Table 2: Inhibitory Potencies of Selected N,2-Substituted Cycloalkylamines at NET
| Compound | Description | pIC₅₀ |
|---|---|---|
| 8 | Starting Compound (Cyclopentylamine derivative) | 7.5 ± 0.2 |
| 9 | Tertiary amine derivative of 8 | < 5.0 |
| 27 | Lead Compound (Cyclohexanol substitution) | 8.3 ± 0.1 |
| Nisoxetine | Reference Inhibitor | 8.2 ± 0.0 |
Synthesis of Cyclopentylamine Derivatives for Specific Biological Activities
The synthesis of novel cyclopentylamine derivatives is an active area of research, driven by the quest for compounds with specific biological activities. Methodologies often involve the conjugation of cyclopentylamine to other molecules of interest, such as vitamin K or graphene oxide, to create hybrid structures with potentially enhanced or novel properties.
While direct synthesis of cyclopentylamine-vitamin K conjugates is not extensively documented in publicly available literature, a feasible synthetic route can be proposed based on established chemical transformations. Vitamin K analogues featuring a carboxylic acid side chain are known and can be synthesized in multiple steps from commercially available menadione. nih.gov These carboxylated vitamin K derivatives can then be coupled with cyclopentylamine to form a stable amide bond. This reaction is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt), or by prior activation of the carboxylic acid as a succinimidyl ester. nih.gov This strategy allows for the systematic synthesis of N-cyclopentyl vitamin K amides, which could be investigated for their biological activities.
A study focused on synthesizing vitamin K analogues with a carboxylic acid side chain for protein conjugation demonstrated the successful coupling of these analogues to amine groups on proteins like lysozyme and bovine serum albumin (BSA). nih.gov The number of analogue molecules conjugated to the protein was controlled by the number of equivalents used in the coupling reaction. nih.gov This methodology provides a strong precedent for the feasibility of conjugating similar vitamin K derivatives to cyclopentylamine.
| Starting Material | Reagent | Product | Potential Application |
| Vitamin K analogue with carboxylic acid side chain | Cyclopentylamine, EDCI/HOBT | N-cyclopentyl vitamin K amide | Investigation of novel biological activities |
| Menadione | Multi-step synthesis to introduce carboxylic acid side chain | Carboxylated Vitamin K analogue | Intermediate for conjugation reactions |
Graphene oxide (GO) has been functionalized with cyclopentylamine to create novel liquid crystals for use as an alignment medium in anisotropic NMR spectroscopy. researchgate.net The synthesis involves the derivatization of graphene oxide with cyclopentylamine, resulting in a material referred to as GO-d-CP. researchgate.net This process yields a stable and readily isolable solid product. researchgate.net When dispersed in a solvent like dimethyl sulfoxide (DMSO) and sonicated, GO-d-CP forms a liquid-crystal phase with long-lasting stability, making it suitable for prolonged or repetitive NMR experiments. researchgate.net
The key advantages of this GO-cyclopentylamine conjugate include its ease of synthesis and the ability to recover valuable analytes after NMR analysis. researchgate.net The synthesis of graphene oxide itself is typically achieved through methods like the Hummers' method, which involves the oxidation of graphite. nih.gov The functionalization with cyclopentylamine then proceeds via reactions with the oxygen-containing functional groups on the GO surface.
| Reactant 1 | Reactant 2 | Product | Key Feature |
| Graphene Oxide (GO) | Cyclopentylamine | GO-d-CP (Graphene Oxide derivatized with cyclopentylamine) | Forms stable liquid crystals in DMSO |
Synthesis of Stereoisomers and Chiral Amines
The synthesis of enantiomerically pure stereoisomers of cyclopentylamine and its derivatives is of significant interest due to the often distinct biological activities of different enantiomers. The two primary strategies for obtaining chiral amines are asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral cyclopentylamine derivatives, a chiral auxiliary could be attached to a precursor molecule, followed by a cyclization reaction to form the cyclopentane ring with a specific stereochemistry. Subsequent removal of the auxiliary would yield the enantiomerically pure cyclopentylamine derivative. nih.gov
While specific examples detailing the asymmetric synthesis of cyclopentylamine itself are not abundant in the provided literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established for a wide range of amines and related compounds. wikipedia.org
Resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. tcichemicals.com Since enantiomers have identical physical properties, this separation is typically achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. tcichemicals.com
For racemic cyclopentylamine, a common resolution strategy involves reacting the amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. chemistryviews.org Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can then be isolated, and the chiral amine enantiomer can be regenerated by treatment with a base.
Enzymatic kinetic resolution is another powerful method for separating racemic amines. nih.gov This technique utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. researchgate.net For example, a lipase can be used to selectively acylate one enantiomer of racemic cyclopentylamine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated. Lipase-catalyzed kinetic resolutions are often performed in organic solvents and can achieve high enantiomeric excesses for both the product and the remaining substrate. nih.govnih.gov
| Method | Principle | Example Reagents/Catalysts |
| Asymmetric Synthesis | Use of a chiral auxiliary to direct stereoselective formation of one enantiomer. | Chiral oxazolidinones, Camphorsultam wikipedia.org |
| Resolution of Racemic Mixture (Chemical) | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | (+)-Tartaric acid, (-)-Mandelic acid chemistryviews.org |
| Resolution of Racemic Mixture (Enzymatic) | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., from Candida antarctica) nih.govresearchgate.netnih.gov |
Pharmacological Investigations of Cyclopentamine and Its Analogs
Neurochemical and Psychoactive Effects
Cyclopentamine exerts its primary influence on the central nervous system by modulating the levels of key neurotransmitters. It acts as a releasing agent for catecholamines, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). This action underlies its characteristic stimulant properties.
Comparison with Amphetamine-like Stimulants
Structurally, this compound is an analog of methamphetamine where the phenyl ring is replaced by a cyclopentane (B165970) ring. This modification results in a compound that, when ingested in sufficient quantities, produces psychoactive effects that are comparable to those of amphetamine and methamphetamine. Like amphetamines, this compound's stimulant effects are attributed to its ability to increase the synaptic concentrations of dopamine and norepinephrine.
The d-enantiomer of methamphetamine is known to have more potent central nervous system effects than the l-enantiomer. Studies comparing d-methamphetamine to d-amphetamine have shown that while both produce similar enhancements in mood and euphoria, methamphetamine can have a greater impact on certain physiological and subjective measures, such as heart rate and feelings of being "high". nih.gov The psychoactive effects of d-methamphetamine are reported to be at least ten times stronger than those of l-methamphetamine. nih.gov While direct comparative studies on the psychoactive profile of this compound's enantiomers are not extensively detailed in available literature, its structural similarity to methamphetamine suggests that stereochemistry likely plays a significant role in its psychoactive profile.
Neurotransmitter Reuptake Inhibition (e.g., Norepinephrine Transporter (NET))
In addition to promoting neurotransmitter release, this compound and its analogs also function as norepinephrine reuptake inhibitors. By blocking the norepinephrine transporter (NET), these compounds prolong the action of norepinephrine in the synaptic cleft, contributing to their sympathomimetic effects. The inhibition of NET is a key mechanism for many antidepressant and stimulant medications.
The molecular structure of this compound is crucial for its interaction with the norepinephrine transporter. Research on related N,2-substituted cycloalkylamines has highlighted the significance of the five-membered cyclopentyl ring in facilitating NET inhibition. nih.gov The presence of a secondary amine and specific substitution patterns on associated rings are also important determinants of binding affinity and selectivity for NET. nih.gov While the phenyl ring in amphetamines is important for their activity, nonaromatic analogs, such as those containing a cycloalkyl group, have also been shown to be potent inhibitors of norepinephrine N-methyltransferase, a related enzyme, suggesting that a lipophilic, non-aromatic ring can effectively interact with the binding site. nih.gov
The three-dimensional arrangement of atoms in the this compound molecule, or its stereochemistry, plays a critical role in its binding to the norepinephrine transporter. Studies on the stereoisomers of N,2-substituted cycloalkylamines have revealed that the relative orientation of the substituents on the cyclopentyl ring influences inhibitory potency at the NET. Specifically, a trans-orientation of the substituents on the cyclopentyl moiety has been found to be more favorable for NET binding compared to a cis-orientation. nih.gov This stereochemical preference indicates that the specific shape of the molecule is a key factor in how it fits into the binding pocket of the transporter protein. For nonaromatic inhibitors of norepinephrine N-methyltransferase, the S-isomer has been consistently found to be more potent. nih.gov
Effects on Cellular and Physiological Systems
The pharmacological actions of this compound at the molecular level translate into broader effects on the body's cellular and physiological systems, most notably the cardiovascular system.
Cardiovascular Actions (e.g., Hypotensive Effects, Vasodepression)
While this compound is primarily known for its vasoconstrictor properties, which would typically lead to an increase in blood pressure (hypertension), the provided outline directs a focus on potential hypotensive and vasodepressor effects. It is important to note that the direct evidence for this compound causing hypotension or vasodepression is not well-documented in the readily available scientific literature. Sympathomimetic amines generally increase blood pressure. However, some complex cardiovascular responses can be observed with certain drugs, potentially involving different receptor subtypes or biphasic effects. For instance, the pharmacology of dobutamine, a sympathomimetic amine, reveals a complex interaction with alpha- and beta-adrenoceptors that results in minimal net changes in blood pressure despite its inotropic effects. nih.gov It is conceivable that under specific experimental conditions or in certain physiological states, this compound or its analogs could exhibit unexpected cardiovascular responses. However, based on its primary mechanism as a norepinephrine releasing agent and reuptake inhibitor, the expected cardiovascular effect would be an increase in blood pressure due to vasoconstriction. Further research would be required to investigate any potential hypotensive or vasodepressor actions of this compound.
Interactions with Biological Systems
This compound is a sympathomimetic alkylamine that primarily interacts with the sympathetic nervous system. wikipedia.org Its principal mechanism of action is as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. wikipedia.org The release of norepinephrine and epinephrine contributes to its vasoconstrictive effects, which are mediated by the stimulation of alpha-adrenergic receptors in the vasculature. smolecule.com The interaction with all three catecholamines is responsible for its stimulant properties. wikipedia.org
Structurally, this compound is an analog of methamphetamine where the phenyl ring is replaced by a cyclopentane ring. wikipedia.orgsmolecule.com This modification makes this compound an entirely aliphatic compound, which differentiates its pharmacological profile from aromatic compounds like methamphetamine. wikipedia.org Research indicates that such reduced alicyclic-alkylamines tend to be less potent than their unsaturated aromatic counterparts. wikipedia.org The N-methylation of this compound is a significant structural feature that can influence its binding kinetics and selectivity by altering the electron density and basicity of the nitrogen atom, potentially enhancing its interaction with monoamine transporters and receptors. smolecule.com
Investigations into analogs of this compound reveal interactions with a broader range of biological systems. For example, a specific cyclopentylamine (B150401) derivative was identified as a potent dual neurokinin-1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor. nih.gov Another analog, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been synthesized and identified as a peripheral dopamine blocking agent, demonstrating an effective antagonism to the hypotensive effects of low-dose dopamine. nih.gov
The following table summarizes the observed biological interactions of this compound and its analogs based on research findings.
| Compound/Analog Class | Target System/Receptor | Observed Interaction/Effect |
| This compound | Sympathetic Nervous System | Acts as a releasing agent of norepinephrine, epinephrine, and dopamine. wikipedia.orgsmolecule.com |
| Alpha-Adrenergic Receptors | Stimulates receptors, leading to vasoconstriction. smolecule.com | |
| Beta-Adrenergic Receptors | Exhibits blocking properties in vitro. nih.gov | |
| Cyclopentylamine Derivative | Neurokinin-1 (NK1) Receptor | Potent antagonism. nih.gov |
| Serotonin Reuptake Transporter (SERT) | Potent inhibition. nih.gov | |
| 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine | Peripheral Dopamine Receptors | Acts as an antagonist. nih.gov |
Non-sympathomimetic Effects
Beyond its primary role as a sympathomimetic agent, this compound has been investigated for effects that are not directly related to mimicking the sympathetic nervous system. Early research identified specific non-sympathomimetic actions of the compound. A 1964 study by Schmidt and Fleming demonstrated a non-sympathomimetic effect of this compound in the rabbit ileum, indicating a mechanism of action distinct from its established adrenergic activity. wikipedia.org
Further research has explored the antagonistic properties of this compound. An in vitro study conducted in 1969 by Ghouri and Haley evaluated a series of sympathomimetic amines and specifically noted the beta-adrenergic blocking properties of this compound. nih.gov This antagonist activity at beta-adrenergic receptors is contrary to a typical sympathomimetic (agonist) effect and represents a distinct pharmacological characteristic. nih.gov The study demonstrated that this compound could inhibit the effects of isoproterenol, a known beta-adrenergic agonist. nih.gov
The following table details the non-sympathomimetic effects of this compound as identified in specific experimental models.
| Effect | System/Model Studied | Research Finding |
| Non-sympathomimetic Action | Rabbit Ileum | This compound exhibited effects that could not be attributed to its sympathomimetic properties. wikipedia.org |
| Beta-Adrenergic Blockade | In Vitro Preparations | This compound was found to possess beta-adrenergic blocking properties, antagonizing the effects of isoproterenol. nih.gov |
Toxicological Studies and Safety Profile Research
Assessment of Toxicological Profile
Detailed toxicological assessments of cyclopentamine, including studies determining specific toxicity values like LD50 (median lethal dose), are not extensively documented in publicly accessible scientific literature. Its classification as a sympathomimetic amine suggests a profile of effects consistent with adrenergic stimulation. drugbank.com However, without specific studies, a definitive toxicological profile remains uncharacterized. The discontinuation of its use in many regions was related to the availability of other drugs, such as propylhexedrine (B1218579), with different safety and effectiveness profiles. drugbank.comdrugbank.com
Interaction with Biological Systems in Toxicology
As a sympathomimetic amine, this compound's primary interaction with biological systems is to act as a releasing agent for catecholamine neurotransmitters, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576). This mechanism is responsible for its vasoconstrictive effects. From a toxicological standpoint, excessive stimulation of this system can lead to adverse cardiovascular and central nervous system effects. DrugBank lists numerous potential interactions where combining this compound with other drugs—such as various diuretics, antibiotics, and other cardiovascular agents—could increase the risk of adverse effects, though specific toxicological outcomes are not detailed. drugbank.com
Specific Toxicological Endpoints Under Investigation
Comprehensive studies investigating specific toxicological endpoints for this compound, such as genotoxicity and carcinogenicity, are not readily found in the public domain. However, data is available for some of its potential metabolites.
No dedicated genotoxicity or mutagenicity studies for this compound itself are available in the reviewed literature. However, assessments of its potential metabolites have been conducted.
Cyclopentylamine (B150401) : A safety data sheet for this metabolite indicates it was "Not mutagenic in AMES Test". fishersci.com The Ames test is a widely used method that uses bacteria to test whether a chemical can cause mutations in the DNA of the test organism.
Cyclopentanone : Toxicological assessments of cyclopentanone, often in the context of its use as a fragrance ingredient, have shown no mutagenic or genotoxic activity in both bacterial and mammalian cell line assays. nih.gov
Table 1: Genotoxicity Findings for this compound Metabolites
| Compound | Assay Type | Result | Source |
|---|---|---|---|
| Cyclopentylamine | Ames Test | Negative | fishersci.com |
| Cyclopentanone | Bacterial and Mammalian Cell Assays | No Genotoxic or Mutagenic Activity | nih.gov |
There are no long-term carcinogenicity bioassays for this compound reported in the available scientific literature. For its metabolite, cyclopentylamine, carcinogenicity is noted as "Not listed" by agencies such as IARC, NTP, ACGIH, and OSHA in its safety data sheet. fishersci.com Similarly, while full bioassays are not cited, repeat-dose studies on cyclopentanone did not find significant toxicity, which can inform potential long-term effects. nih.gov
While the complete metabolic pathway of this compound is not detailed, related compounds provide insight into the toxicity of its potential metabolites: cyclopentylamine, cyclopentanone, and cyclopentanol.
Cyclopentylamine : This compound is classified as toxic if inhaled and fatal if swallowed. sigmaaldrich.comnih.gov It is also noted to cause severe skin burns and eye damage. sigmaaldrich.comnih.gov An acute inhalation toxicity study in rats established an LC50 of 7.7 mg/L over 4 hours. fishersci.com
Cyclopentanone : This metabolite has a low order of acute toxicity. nih.gov However, it can cause skin and serious eye irritation. wpmucdn.com High exposure to its vapors may lead to dizziness and lightheadedness. nj.gov
Cyclopentanol : This alcohol is considered flammable and may cause toxic effects if inhaled or absorbed through the skin. nih.govguidechem.com It is irritating to the skin and eyes. nj.gov An oral LD50 in rats was reported as less than 625 mg/kg. thegoodscentscompany.com
Table 2: Acute Toxicity Data for Potential this compound Metabolites
| Metabolite | Toxicity Endpoint | Species | Value | Source |
|---|---|---|---|---|
| Cyclopentylamine | LC50 (Inhalation) | Rat | 7.7 mg/L (4 h) | fishersci.com |
| Cyclopentanone | Acute Toxicity | General | Low Order | nih.gov |
| Cyclopentanol | LD50 (Oral) | Rat | < 625 mg/kg | thegoodscentscompany.com |
Safety in Pharmaceutical Development Contexts
This compound is a largely discontinued (B1498344) medication. drugbank.comdrugbank.com The standards for pharmaceutical development today require a comprehensive toxicological evaluation, including assessments of genotoxicity and carcinogenicity, before a drug can be approved for marketing. The lack of a robust and publicly available safety profile for this compound is indicative of its status as an older drug, for which the regulatory requirements were different. Any effort to reintroduce or develop a similar compound would necessitate a full suite of modern non-clinical safety studies to meet current regulatory standards.
Drug-Drug Interactions and Adverse Effects
The pharmacodynamic properties of this compound as a sympathomimetic agent are central to its drug-drug interactions. By promoting the release of norepinephrine, epinephrine, and dopamine, this compound can potentiate the effects of other drugs with similar mechanisms of action, leading to a range of adverse effects. drugs.com Conversely, it can antagonize the therapeutic effects of medications intended to lower blood pressure.
Interactions with Sympathomimetics and CNS Stimulants
The co-administration of this compound with other sympathomimetic drugs or central nervous system (CNS) stimulants can lead to an additive effect on the cardiovascular and nervous systems. This is due to the shared mechanism of stimulating adrenergic receptors.
Detailed Research Findings:
Clinical observations and pharmacological principles indicate that combining this compound with other sympathomimetics can result in an amplified physiological response. nih.gov Adverse effects stemming from this interaction are primarily cardiovascular and neurological in nature. While specific clinical studies on this compound are limited due to its discontinued use, the adverse effects of sympathomimetics are well-documented and can be extrapolated. These include fine tremors, nervous tension, headaches, and peripheral vasodilation. mayoclinic.org
The interaction with CNS stimulants, such as amphetamines and methylphenidate, which also inhibit the reuptake of dopamine and norepinephrine, can further exacerbate these effects. contemporaryclinic.com The concurrent use of multiple stimulants can lead to a state of overstimulation, manifesting in both physical and psychological symptoms.
Table 1: Potential Adverse Effects of this compound in Combination with Sympathomimetics and CNS Stimulants
| Interacting Drug Class | Potential Adverse Effects |
|---|---|
| Sympathomimetics | Tachycardia, Palpitations, Hypertension, Headache, Nervousness, Tremor |
| CNS Stimulants | Increased risk of cardiovascular events, Anxiety, Insomnia, Agitation |
Interactions with Antihypertensive Agents
A significant area of concern is the interaction between this compound and antihypertensive medications. Due to its vasoconstrictive properties, this compound can counteract the therapeutic effects of drugs designed to lower blood pressure.
Detailed Research Findings:
Decongestants, as a class of sympathomimetic amines, are known to potentially increase blood pressure. pharmacytimes.com This effect can interfere with the efficacy of antihypertensive drugs. pharmacytimes.com For individuals being treated for hypertension, the use of a vasoconstrictor like this compound could lead to a loss of blood pressure control. The American Heart Association advises that individuals with hypertension should be aware that decongestants may elevate blood pressure or interfere with the effectiveness of their antihypertensive medications. pharmacytimes.com
The interaction is pharmacodynamic in nature, where the pressor effects of this compound oppose the blood pressure-lowering mechanisms of antihypertensive agents. This can be particularly problematic for patients with poorly controlled hypertension.
Table 2: Potential Interactions between this compound and Antihypertensive Drug Classes
| Antihypertensive Drug Class | Potential Interaction Outcome |
|---|---|
| Diuretics | Antagonism of antihypertensive effect, potential for electrolyte imbalance |
| Beta-blockers | Antagonism of antihypertensive effect, potential for unopposed alpha-adrenergic stimulation leading to hypertension |
| ACE Inhibitors | Reduced antihypertensive efficacy |
| Angiotensin II Receptor Blockers (ARBs) | Reduced antihypertensive efficacy |
| Calcium Channel Blockers | Reduced antihypertensive efficacy |
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
The combination of this compound with monoamine oxidase inhibitors (MAOIs) presents a serious and potentially life-threatening risk of a hypertensive crisis.
Detailed Research Findings:
MAOIs work by preventing the breakdown of monoamine neurotransmitters, including norepinephrine. pacific.edu this compound, by promoting the release of these same neurotransmitters, can lead to a massive accumulation of norepinephrine in the synaptic cleft when MAOIs are also present. This surge in norepinephrine can cause a rapid and severe increase in blood pressure, known as a hypertensive crisis. pacific.edu
Symptoms of a hypertensive crisis can include a severe headache, stiff neck, nausea, vomiting, sweating, and a rapid heartbeat. nih.gov This interaction is considered a contraindication, and the concurrent use of these two classes of drugs should be avoided. contemporaryclinic.comuspharmacist.com
Table 3: Symptoms of Hypertensive Crisis from this compound and MAOI Interaction
| Symptom Category | Specific Symptoms |
|---|---|
| Neurological | Severe headache, Confusion |
| Cardiovascular | Rapid heartbeat, Chest pain, Severely elevated blood pressure |
| General | Nausea, Vomiting, Sweating, Stiff neck, Dilated pupils |
Other Notable Interactions
This compound may also interact with other classes of drugs, leading to various adverse effects.
Detailed Research Findings:
Diuretics: The risk or severity of adverse effects can be increased when this compound is combined with various diuretics, including thiazide and loop diuretics. eshonline.org While the specific nature of these adverse effects is not extensively detailed in the available literature, it is plausible that the vasoconstrictive effects of this compound could counteract the blood pressure-lowering effects of diuretics.
Vasopressin: this compound may increase the hypertensive activities of vasopressin, a hormone that regulates water reabsorption and blood pressure. drugbank.com This interaction could lead to an additive effect on blood pressure. Overdoses of vasopressin are associated with excessive vasoconstriction. drugbank.com
Table 4: Summary of Other Potential Drug Interactions with this compound
| Interacting Drug/Class | Potential Adverse Effect |
|---|---|
| Diuretics (e.g., Hydrochlorothiazide, Furosemide) | Increased risk or severity of adverse effects eshonline.org |
| Vasopressin | Increased hypertensive activities drugbank.com |
Metabolic Pathways and Biotransformation of Cyclopentamine
General Principles of Metabolic Pathways in Chemical Compounds
Metabolism encompasses the entirety of chemical reactions within a living organism that sustain life. smolecule.com These reactions, organized into metabolic pathways, are responsible for the conversion of chemical compounds into molecules that are more easily utilized or excreted. eurekalert.orgresearchgate.net Enzymes are central to these pathways, acting as biological catalysts that accelerate reaction rates, often by millions of times, without being consumed in the process. nih.govdrugbank.com
Nearly all metabolic reactions are facilitated by enzymes, which are highly specific proteins. nih.govhmdb.ca An enzyme's specificity arises from its unique three-dimensional structure, particularly its active site, a region that binds to the substrate (the reactant molecule). wiley.comgoogle.com The interaction between the enzyme and substrate lowers the activation energy required for a chemical reaction to proceed, thereby increasing the reaction rate. drugbank.comwikipedia.org This can be conceptualized through models like the "lock-and-key" hypothesis or the more refined "induced-fit" model, where the enzyme's active site changes shape upon substrate binding to achieve a more precise fit. drugbank.comhyphadiscovery.com
The activity of enzymes, and thus the flow of metabolites through a pathway, is tightly regulated. Control mechanisms ensure that the cell's metabolic needs are met and homeostasis is maintained. google.comnih.gov Key regulatory strategies include:
Allosteric Regulation: The binding of a regulatory molecule to a site on the enzyme other than the active site, which can either inhibit or activate the enzyme. google.comnih.gov
Covalent Modification: The addition or removal of chemical groups, such as phosphate groups (phosphorylation), which can alter the enzyme's activity. mdpi.com
Substrate Availability: The concentration of the substrate can directly influence the rate of the reaction. nih.gov
Enzyme Inhibition: Molecules can inhibit enzyme activity either reversibly (competitive, non-competitive, uncompetitive) or irreversibly. mdpi.com
These mechanisms allow the cell to respond to changing conditions and finely tune its metabolic output. mdpi.com
Metabolic pathways are broadly categorized into two types: anabolic and catabolic. smolecule.comnih.gov
Anabolism: This refers to the set of metabolic pathways that construct complex molecules from simpler ones. acs.orgnih.gov These "building up" processes are endergonic, meaning they require an input of energy, which is often supplied by adenosine triphosphate (ATP). smolecule.comhmdb.ca Examples include the synthesis of proteins from amino acids and DNA from nucleic acids. nih.govhmdb.ca
Catabolism: This encompasses the pathways that break down complex molecules into smaller units. nih.govnih.gov These "breaking down" processes are exergonic, releasing energy that can be captured in the form of ATP. smolecule.comhmdb.ca The digestion of food and cellular respiration are prime examples of catabolism. eurekalert.orgnih.gov
Anabolic and catabolic pathways are intricately linked and exist in a dynamic balance. The energy released from catabolic reactions is used to drive anabolic reactions, ensuring the cell has the necessary energy and building blocks for growth, maintenance, and repair. nih.govacs.org
Metabolism of Cyclopentamine and Related Amines
While detailed metabolic studies specifically on this compound are not extensively available in the public domain, its biotransformation can be inferred from the metabolism of structurally similar cyclic amines and alkylamines. drugbank.com this compound is an alkylamine characterized by a cyclopentane (B165970) ring, a structure that influences its metabolic stability. smolecule.comwikipedia.org
The metabolism of amines is a complex process primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.govresearchgate.net For cyclic amines, common metabolic transformations include N-dealkylation, ring hydroxylation, α-carbonyl formation, and N-oxygenation. wiley.comnih.gov
Given this compound's structure (1-cyclopentyl-N-methyl-propan-2-amine), its metabolism is likely to involve several key enzymatic steps:
N-demethylation: A common pathway for secondary amines, catalyzed by CYP450, would remove the methyl group to form the primary amine, 1-cyclopentylpropan-2-amine.
Oxidative Deamination: The amine group can be removed, leading to the formation of a ketone, cyclopentylacetone.
Hydroxylation: Oxidation can occur on the cyclopentane ring, leading to the formation of various hydroxylated metabolites (e.g., hydroxythis compound).
N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide derivative.
Studies on related compounds support these proposed pathways. For example, research on the sweetener sodium cyclopentylsulfamate in rats identified cyclopentylamine (B150401), cyclopentanone, and cyclopentanol as urinary metabolites. nih.gov The cyclopentyl ring in compounds like this compound is thought to offer some resistance to enzymatic degradation compared to linear analogues, potentially contributing to a longer duration of action. smolecule.com The metabolic stability is generally enhanced by the presence of a cyclic structure, which can protect adjacent chemical bonds from cleavage. smolecule.com
Table 1: Potential Metabolic Pathways of this compound
| Pathway | Enzyme Family | Potential Metabolite |
|---|---|---|
| N-Demethylation | Cytochrome P450 | 1-Cyclopentylpropan-2-amine |
| Oxidative Deamination | Monoamine Oxidase | Cyclopentylacetone |
| Ring Hydroxylation | Cytochrome P450 | Hydroxythis compound |
| N-Oxidation | Cytochrome P450, FMO | This compound N-oxide |
Bioremediation harnesses biological processes, particularly those of microorganisms, to degrade or transform environmental pollutants. While there is no specific research on the use of this compound in bioremediation, the degradation of related chemical structures by bacteria suggests potential avenues for exploration.
Bacteria have been shown to degrade various monocyclic aromatic amines, utilizing them as sources of carbon and energy. nih.gov The degradation pathways often involve enzymes like dioxygenases and deaminases to break down the chemical structure. nih.gov Furthermore, researchers have isolated soil bacteria, such as Arthrobacter sp., that can metabolize cyclic imines using copper amine oxidase enzymes. eurekalert.org This demonstrates that microorganisms possess the enzymatic machinery to cleave cyclic nitrogen-containing compounds. These findings suggest that it may be feasible to identify or engineer microorganisms capable of degrading this compound and other cyclic amines, which could be applied to treat contaminated water or soil, although this remains a hypothetical application without direct research.
Emerging Research Directions and Future Perspectives
Exploration of Novel Therapeutic Applications for Cyclopentamine and Derivatives
The foundational structure of this compound has served as a template for the development of new molecules with significant therapeutic potential. Researchers are actively investigating these derivatives for a range of applications, from treating complex neurological conditions to combating antimicrobial resistance.
While direct research into this compound for depression and anxiety is not prominent, studies on its derivatives are yielding promising results in the broader field of neurological disorders. A notable example is the cyclopentanone derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, also known as A2K10. Computational and pharmacological evaluations have indicated its potential as a multifaceted therapeutic agent for several neurological conditions. nih.govnih.govdovepress.com
In preclinical studies, this compound has demonstrated significant potential as an anti-Alzheimer's, antiepileptic, and antiparkinsonian agent. nih.govnih.gov The research showed that A2K10 exhibited a high binding affinity for α7 nicotinic acetylcholine receptors, a key target in neurological disease research. nih.govnih.gov In animal models, it improved memory and learning, delayed the onset of seizures, and alleviated symptoms associated with Parkinson's disease. nih.govnih.gov These findings suggest that the cyclopentane (B165970) ring system is a valuable structural motif for developing new drugs to treat a variety of complex neurological disorders.
The development of novel treatments for mental health conditions is a critical area of research, and the exploration of various chemical scaffolds is key to discovering new therapeutic mechanisms. Although specific studies focusing on this compound for common mental health conditions like depression or anxiety are limited in the current scientific literature, the positive results from derivatives like (E)-2-(4-methoxybenzylidene)cyclopentan-1-one in neurological disorder models provide a foundation for future research. nih.govnih.gov The success of this cyclopentanone derivative in modulating neuronal pathways suggests that other this compound-based compounds could be designed and synthesized to target pathways relevant to mental health. Future research may focus on modifying the this compound structure to interact with specific receptors and signaling pathways implicated in mood and anxiety disorders, opening a new frontier for psychiatric drug discovery.
This compound derivatives have emerged as significant candidates in the fight against antimicrobial resistance, particularly as inhibitors of quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate the expression of virulence factors and biofilm formation. nih.govmdpi.comgoogle.com Disrupting this communication is a promising strategy to render bacteria less harmful without exerting strong selective pressure that leads to resistance. google.com
Research has identified N-acyl cyclopentylamides as effective QS inhibitors. nih.govnih.gov A study investigating structural analogs of N-octanoyl cyclopentylamide (C8-CPA) found that both the acyl chain length and the ring structure were crucial for activity. nih.govnih.gov The derivative N-decanoyl cyclopentylamide (C10-CPA) was identified as the most potent inhibitor. nih.govnih.gov
Detailed findings include:
C10-CPA effectively inhibits the las and rhl quorum-sensing systems in P. aeruginosa. nih.govnih.gov
It significantly reduces the production of key virulence factors, including elastase, pyocyanin, and rhamnolipid. nih.gov
The compound also inhibits biofilm formation, a critical factor in chronic infections, without affecting bacterial growth. nih.gov
These findings underscore the potential of this compound-based structures as a platform for developing novel anti-pathogenic agents that target bacterial communication rather than viability.
| Parameter | Compound | Finding |
| QS Inhibition | N-octanoyl cyclopentylamide (C8-CPA) | Moderately inhibits quorum sensing in P. aeruginosa. nih.govnih.gov |
| QS Inhibition | N-decanoyl cyclopentylamide (C10-CPA) | Identified as the strongest inhibitor among tested analogs. nih.govnih.gov |
| Virulence Factor Reduction | N-decanoyl cyclopentylamide (C10-CPA) | Inhibited production of elastase, pyocyanin, and rhamnolipid. nih.gov |
| Biofilm Formation | N-decanoyl cyclopentylamide (C10-CPA) | Inhibited biofilm formation without affecting bacterial growth. nih.gov |
Role in Materials Science and Industrial Applications
Beyond its therapeutic potential, this compound (also referred to as cyclopentylamine (B150401) in materials science literature) is proving to be a valuable molecule in materials science and industrial chemistry. Its specific size, shape, and chemical properties enable it to play unique roles in the synthesis of advanced materials and in enhancing industrial processes.
In the synthesis of microporous materials, this compound has been successfully utilized as a structure-directing agent (SDA). SDAs are organic molecules that guide the formation of inorganic frameworks, leading to crystalline structures with precisely defined pores and channels.
Specifically, this compound has been instrumental in the hydrothermal synthesis of novel fluorinated gallium phosphates. acs.org By varying the concentration of fluorine in the presence of this compound, researchers have been able to create two distinct materials with extra-large-pore open frameworks: acs.org
ULM-16 : This material, which features 16-ring channels, was synthesized with lower concentrations of fluorine. acs.org
MIL-46 : A novel structure with even larger 18-ring tunnels was formed at higher fluorine concentrations. The this compound molecules are encapsulated within these tunnels, directing the unique topology of the framework. acs.org
The ability of this compound to direct the formation of such large-pore structures is significant for potential applications in catalysis and separation, where larger molecules need to be accommodated.
This compound has been identified as a highly effective promoter for the formation of gas hydrates, which are ice-like crystalline solids composed of water and gas molecules. acs.org These materials are of significant interest for natural gas storage and transportation. frontiersin.orgnih.govnih.gov
In a study using water/diesel emulsions to store methane, this compound was tested for the first time as a thermodynamic and kinetic promoter. acs.org The results were highly favorable:
this compound demonstrated a superior promotional effect compared to the well-known promoter cyclopentane. acs.org
It significantly lowered the pressure required for methane hydrate formation. For instance, at 274.15 K and with a 25 wt% concentration of this compound, the formation pressure was only 0.25 MPa. acs.org
The process was rapid, with the main hydration reaction completing in just 50 minutes, achieving a water-to-hydrate conversion ratio of over 90%. acs.org
The resulting gas storage amount reached 201.7 m³/m³, which is close to the ideal theoretical value. acs.org
These findings highlight this compound's potential to make gas hydrate-based storage technologies more efficient and economically viable.
| Application | Compound | Role | Key Finding |
| Material Synthesis | This compound | Structure-Directing Agent | Directed the formation of fluorinated gallium phosphates with extra-large 16- and 18-ring channels (ULM-16, MIL-46). acs.org |
| Gas Storage | This compound | Gas Hydrate Promoter | Showed excellent thermodynamic and kinetic promotion for methane hydrate formation, significantly reducing pressure and time requirements. acs.org |
Interdisciplinary Research on this compound
The future exploration of this compound and its potential applications will likely necessitate a convergence of multiple scientific disciplines. While historically studied within the realms of pharmacology and medicinal chemistry, a deeper understanding of its nuanced biological effects and the development of novel analogs could be significantly enhanced through interdisciplinary collaboration.
Integrating computational chemistry, molecular biology, and advanced analytical techniques will be crucial. For instance, computational modeling could predict the binding affinities of this compound derivatives to various receptors, while sophisticated imaging techniques could visualize their distribution and effects within cellular systems in real-time. This multifaceted approach would provide a more comprehensive picture of this compound's pharmacodynamics and pharmacokinetics.
Integration of Systems Biology in Drug Design
Systems biology, an approach that seeks to understand the broader network of interactions within a biological system, offers a powerful lens through which to re-examine this compound. nih.govnih.govresearchgate.net Instead of focusing on a single target, systems biology aims to model how a compound like this compound perturbs entire cellular pathways and networks. nih.govnih.gov
For a sympathomimetic amine like this compound, which acts as a releasing agent for multiple catecholamines such as norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576), a systems-level analysis is particularly pertinent. wikipedia.orgsmolecule.com The physiological effects of this compound are a composite of its influence on various adrenergic and dopaminergic pathways. A systems biology approach could help to dissect these complex interactions and identify the key nodes in the network that are most sensitive to this compound's effects.
Table 1: Potential Applications of Systems Biology in this compound Research
| Research Area | Systems Biology Application | Potential Outcome |
| Target Deconvolution | Integrating genomic, proteomic, and metabolomic data to map the interaction network of this compound. | Identification of novel, off-target effects and a more comprehensive understanding of its mechanism of action. |
| Predictive Toxicology | In silico modeling of this compound's effects on cellular pathways associated with toxicity. | Early prediction of potential adverse effects of new this compound analogs, reducing late-stage failures in drug development. |
| Biomarker Discovery | Analyzing changes in gene expression or protein levels in response to this compound to identify biomarkers of efficacy or toxicity. | Development of personalized medicine approaches for sympathomimetic drugs. |
| Drug Repurposing | Computational screening of this compound against various disease models based on pathway analysis. | Identification of new therapeutic indications for this compound or its derivatives. |
The integration of 'omics' data (genomics, proteomics, metabolomics) can provide a global view of the cellular response to this compound. nih.govresearchgate.net This data can be used to construct computational models that simulate the drug's effect on complex biological processes, potentially leading to the design of new molecules with improved efficacy and reduced side effects. nih.gov
Challenges and Opportunities in this compound Research
Despite its long history, research into this compound faces several challenges, but also presents unique opportunities for scientific advancement.
Challenges:
Limited Clinical Relevance: this compound has been largely discontinued (B1498344) from clinical use, which can make it difficult to secure funding and ethical approval for new human studies. wikipedia.orgdrugbank.comdrugbank.com
Potential for Abuse: Due to its stimulant properties, similar to other sympathomimetic amines, there is a potential for misuse, which necessitates careful consideration in any new research. wikipedia.orgsmolecule.com
Well-Established Alternatives: The market for nasal decongestants is saturated with numerous other compounds, making the re-introduction of this compound a significant commercial challenge. nih.govresearchgate.netnih.gov
Opportunities:
Scaffold for Novel Drug Design: The this compound structure can serve as a valuable starting point for the design of new therapeutic agents. Its unique cyclopentane ring, which differentiates it from a phenyl ring found in methamphetamine, offers a distinct pharmacological profile that can be further explored and modified. wikipedia.orgsmolecule.com
Tool for Pharmacological Research: As a well-characterized sympathomimetic amine, this compound can be used as a research tool to probe the intricacies of the adrenergic and dopaminergic systems.
Understanding Structure-Activity Relationships: Further investigation into this compound and its analogs can provide deeper insights into the structure-activity relationships of sympathomimetic amines, guiding the development of more selective and potent compounds.
Table 2: Key Research Questions and Future Directions for this compound
| Research Question | Potential Research Direction | Desired Outcome |
| Can the this compound scaffold be modified to enhance selectivity for specific adrenergic receptor subtypes? | Synthesis and screening of novel this compound derivatives with targeted modifications to the amine or alkyl chain. | Development of compounds with more specific therapeutic effects and fewer side effects. |
| What are the detailed molecular interactions of this compound with catecholamine transporters? | High-resolution structural biology studies (e.g., cryo-EM) of this compound bound to its target transporters. | A precise understanding of its mechanism of action, facilitating rational drug design. |
| Can systems biology models accurately predict the in vivo effects of new this compound analogs? | Development and validation of computational models based on experimental 'omics' data. | A more efficient and predictive drug discovery pipeline for sympathomimetic amines. |
Q & A
Q. What are the established synthetic routes for cyclopentamine, and how do reaction conditions (e.g., catalysts, temperature) influence yield and purity?
Q. What methodologies are recommended for assessing this compound’s stability under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can detect degradation products. For hygroscopic samples (e.g., this compound hydrochloride), use desiccants and inert packaging .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., CNS stimulant vs. anti-tachycardic effects)?
Contradictions may arise from differences in study models (e.g., in vitro receptor binding vs. in vivo cardiovascular assays). A systematic approach includes:
- Comparative dose-response studies : Test this compound’s affinity for α-adrenergic vs. dopamine receptors using radioligand binding assays .
- Species-specific metabolism analysis : Use LC-MS to identify metabolite profiles in rodent vs. human hepatocytes .
- Meta-analysis : Aggregate existing data to identify trends (e.g., higher doses correlating with CNS effects) .
Q. What are the challenges in optimizing this compound synthesis for scalable production while maintaining enantiomeric purity?
Key issues include racemization during amination and side-product formation. Solutions:
Q. How do regulatory classifications (e.g., doping prohibitions, controlled substance laws) impact this compound research?
this compound is listed by the World Anti-Doping Agency (WADA) as a stimulant, requiring strict documentation for in vivo studies . Researchers must:
- Compliance checks : Verify local regulations (e.g., Papua New Guinea’s Poisons Act) before importing or testing .
- Ethical approvals : Justify dosing protocols in animal/human trials to institutional review boards (IRBs) .
Methodological Recommendations
- Data Contradictions : Use triangulation (e.g., combining HPLC, NMR, and pharmacological assays) to validate results .
- Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies .
- Ethical Compliance : Document impurity profiles and toxicity data (e.g., LD50) for regulatory submissions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
